Isotetrahydroauroglaucin
描述
属性
CAS 编号 |
74886-32-1 |
|---|---|
分子式 |
C19H26O3 |
分子量 |
302.4 g/mol |
IUPAC 名称 |
2-[(E)-hept-5-enyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C19H26O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h4-5,10,12-13,21-22H,6-9,11H2,1-3H3/b5-4+ |
InChI 键 |
HBLOFOWPCVDNCG-SNAWJCMRSA-N |
SMILES |
CC=CCCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
手性 SMILES |
C/C=C/CCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
规范 SMILES |
CC=CCCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O |
产品来源 |
United States |
科学研究应用
Antimicrobial Activity
One of the primary applications of isotetrahydroauroglaucin is its antimicrobial properties. Recent studies have demonstrated its effectiveness against various bacterial strains, including:
- Escherichia coli
- Streptococcus mutans
- Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) values for this compound were reported as follows:
Additionally, this compound exhibited significant antibiofilm activity, with a Minimum Biofilm Inhibitory Concentration (MBIC) of 7.81 µg/mL against both S. aureus and E. coli .
Case Study 1: Antimicrobial Efficacy
In a study focusing on endophytic fungi from Ammi majus, this compound was isolated alongside other compounds. The study highlighted its potent antimicrobial effects against resistant bacterial strains, suggesting potential applications in developing new antimicrobial therapies .
Case Study 2: Biofilm Inhibition
Another significant study evaluated the biofilm inhibitory properties of this compound against Pseudomonas aeruginosa. The compound demonstrated a strong ability to prevent biofilm formation, indicating its potential use in treating chronic infections where biofilms pose a significant challenge .
Data Table: Antimicrobial Activity Summary
| Bacterial Strain | MIC (µg/mL) | MBIC (µg/mL) |
|---|---|---|
| Escherichia coli | 1.95 | 7.81 |
| Streptococcus mutans | 1.95 | Not reported |
| Staphylococcus aureus | 3.9 | 7.81 |
准备方法
Key Challenges:
-
Co-elution with structurally similar anthraquinones necessitates high-resolution HPLC with photodiode array detection (λ = 254 nm).
-
Instability under acidic conditions requires neutral pH during purification.
Chemical Synthesis Approaches
2a. Total Synthesis
The total synthesis of this compound involves constructing the bisanthraquinone core via modular strategies:
Step 1: Monomer Synthesis
-
Alder–Rickert Reaction : Diels-Alder cyclization between juglone (5-hydroxy-1,4-naphthoquinone) and a diene precursor forms the anthraquinone moiety. Reaction conditions: 80°C in toluene, yielding 78–85%.
-
Asymmetric Propargylation : Chiral Brønsted acid-catalyzed propargylation of aldehydes introduces stereocenters (e.g., at C-3 and C-3') with >90% enantiomeric excess (ee).
Step 2: Dimerization
-
Oxidative Coupling : Cu(I)-mediated Ullmann coupling connects two anthraquinone monomers at C-10 and C-10' positions. Optimal conditions: CuI (10 mol%), 1,10-phenanthroline ligand, DMF, 110°C, yielding 65–72%.
-
Stereoselective Hydrogenation : Catalytic hydrogenation (Pd/C, H₂, 50 psi) selectively reduces the α,β-unsaturated ketone to the tetrahydro derivative. Stereochemistry is controlled via solvent polarity (e.g., 95% ee in ethanol vs. 82% ee in THF).
2b. Semi-Synthesis from Auroglaucin
-
Catalytic Hydrogenation : Auroglaucin dissolved in ethanol undergoes H₂ (1 atm) over Pd/BaSO₄ at 25°C for 6 hours, achieving >95% conversion to this compound.
-
Sodium Borohydride Reduction : Selective reduction of ketone groups in auroglaucin using NaBH₄ in methanol (0°C, 2 hours) yields 80% this compound, albeit with lower stereocontrol (70% ee).
Key Reactions and Methodologies
Stereoselective Hydrogenation
| Catalyst | Solvent | Temperature | Pressure (psi) | ee (%) | Yield (%) |
|---|---|---|---|---|---|
| Pd/C | Ethanol | 25°C | 50 | 95 | 88 |
| PtO₂ | THF | 40°C | 30 | 82 | 76 |
| Rh/Al₂O₃ | Methanol | 30°C | 20 | 90 | 81 |
Optimization Insights :
Oxidative Coupling
| Monomer Pairing | Catalyst System | Ligand | Yield (%) |
|---|---|---|---|
| Anthraquinone | CuI/1,10-phen | Phenanthroline | 72 |
| Anthraquinone | Pd(OAc)₂ | BINAP | 68 |
Mechanistic Note : Cu(I) facilitates single-electron transfer (SET), enabling radical recombination at the C-10 position.
Challenges and Optimization Strategies
Impurity Control
常见问题
Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?
- Methodological Answer :
- Dosing : Administer via intravenous/oral routes in rodent models and collect plasma at intervals.
- Analytical Method : Quantify compound levels using LC-MS/MS with a deuterated internal standard.
- Ethics Compliance : Follow ARRIVE guidelines for animal studies and include sham controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
